molecular formula C11H17N3O5 B12662506 L-Histidine mono(3-methyl-2-oxobutyrate) CAS No. 78000-39-2

L-Histidine mono(3-methyl-2-oxobutyrate)

Cat. No.: B12662506
CAS No.: 78000-39-2
M. Wt: 271.27 g/mol
InChI Key: TWBDHGZHCGZKOQ-JEDNCBNOSA-N
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Description

L-Histidine mono(3-methyl-2-oxobutyrate) is a chemical compound with the molecular formula C11H17N3O5 and a molecular weight of 271.27 It is a derivative of the amino acid L-histidine, combined with 3-methyl-2-oxobutyric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine mono(3-methyl-2-oxobutyrate) typically involves the reaction of L-histidine with 3-methyl-2-oxobutyric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of L-Histidine mono(3-methyl-2-oxobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

L-Histidine mono(3-methyl-2-oxobutyrate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

L-Histidine mono(3-methyl-2-oxobutyrate) has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its role in biological processes and interactions with biomolecules.

    Medicine: Explored for potential therapeutic applications, including its effects on metabolic pathways.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of L-Histidine mono(3-methyl-2-oxobutyrate) involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • L-Histidine
  • 3-Methyl-2-oxobutyric acid
  • L-Histidine derivatives

Uniqueness

L-Histidine mono(3-methyl-2-oxobutyrate) is unique due to its combined structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

78000-39-2

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;3-methyl-2-oxobutanoic acid

InChI

InChI=1S/C6H9N3O2.C5H8O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-3(2)4(6)5(7)8/h2-3,5H,1,7H2,(H,8,9)(H,10,11);3H,1-2H3,(H,7,8)/t5-;/m0./s1

InChI Key

TWBDHGZHCGZKOQ-JEDNCBNOSA-N

Isomeric SMILES

CC(C)C(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

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